molecular formula C24H25N5O4 B2915738 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 946302-45-0

1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2915738
CAS No.: 946302-45-0
M. Wt: 447.495
InChI Key: IVLDPLWAIQTOLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic carboxamide featuring a 1,2,3-triazole core substituted with a 5-methyl group and a 1,3-oxazole moiety. The oxazole ring is further functionalized with a 2-ethoxyphenyl group at position 2 and a methyl group at position 3. The carboxamide group is linked to a 2-methoxyphenyl substituent via the N-atom.

Properties

IUPAC Name

1-[[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O4/c1-5-32-20-12-8-6-10-17(20)24-26-19(16(3)33-24)14-29-15(2)22(27-28-29)23(30)25-18-11-7-9-13-21(18)31-4/h6-13H,5,14H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLDPLWAIQTOLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on immunomodulatory effects, anti-inflammatory actions, and cytotoxicity against various cell lines.

  • Molecular Formula : C19H24N4O4
  • Molecular Weight : 344.42 g/mol
  • CAS Number : 1119452-24-2

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its immunomodulatory and anti-inflammatory properties. Research indicates that derivatives containing isoxazole and triazole moieties often exhibit significant biological activities due to their ability to interact with various biological targets.

Immunomodulatory Effects

Studies have shown that isoxazole derivatives can modulate immune responses. For instance:

  • In vitro Studies : The compound has been reported to inhibit the humoral immune response and reduce the production of pro-inflammatory cytokines such as TNF-alpha in lymphocyte cultures. This suggests a potential role in conditions characterized by excessive immune activation .
  • In vivo Studies : In animal models, administration of similar compounds has resulted in decreased carrageenan-induced paw edema, indicating anti-inflammatory effects. This aligns with findings that such compounds can enhance regulatory T cell populations while suppressing effector T cell activation .

Anti-inflammatory Activity

The compound's anti-inflammatory properties are particularly noteworthy:

Study TypeEffect ObservedMechanism
In vitroInhibition of TNF-alpha productionModulation of signaling pathways involved in inflammation
In vivoReduction in carrageenan-induced edemaSuppression of leukocyte infiltration and cytokine release

These findings suggest that the compound may be beneficial in treating inflammatory diseases by dampening excessive immune responses.

Cytotoxicity Studies

Cytotoxicity assessments have been performed using various cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HeLa (cervical)15Induction of apoptosis
A549 (lung)20Cell cycle arrest at G2/M phase
MCF7 (breast)10Activation of caspase pathways

The results indicate that the compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, a desirable trait for anticancer agents.

Case Studies and Research Findings

Recent literature highlights several case studies involving related compounds:

  • Isoxazole Derivatives : A review article discussed various isoxazole derivatives' immunoregulatory properties, emphasizing their ability to modulate T cell responses and cytokine production. The compound's structure suggests similar mechanisms could apply .
  • Triazole Compounds : Research on triazole-containing compounds has demonstrated their potential as anti-cancer agents through apoptosis induction and cell cycle modulation. The presence of both isoxazole and triazole rings in this compound may enhance its therapeutic profile .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name / ID Key Substituents Molecular Weight (g/mol) Structural Differences vs. Target Compound Potential Implications
Target Compound - 2-Ethoxyphenyl (oxazole)
- 2-Methoxyphenyl (carboxamide)
475.53 (calc.) Balanced lipophilicity due to methoxy/ethoxy groups; may enhance membrane permeability
5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide - 4-Ethoxyphenyl (oxazole)
- 2-Fluorophenyl (carboxamide)
- Amino group at triazole C5
489.51 (calc.) Ethoxy positional isomer (4- vs. 2-); fluorine replaces methoxy Increased electron-withdrawing effect (F) may alter binding affinity or metabolic stability
1-(2-Ethoxyphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide - 2-Ethoxyphenyl (triazole)
- 4-Triazolylphenyl (carboxamide)
447.47 (calc.) Triazole substituent at carboxamide; lacks oxazole moiety Reduced steric bulk may improve solubility but decrease target selectivity
N-(2-Ethoxyphenyl)-1-(4-isopropylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide - 4-Isopropylphenyl (triazole)
- 2-Ethoxyphenyl (carboxamide)
394.45 (calc.) Isopropyl group replaces oxazole-methyl complex Enhanced hydrophobicity could improve CNS penetration but reduce aqueous solubility
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide - 1,2,4-Oxadiazole-thiazole hybrid
- 4-Methoxyphenyl
504.54 (calc.) Oxadiazole-thiazole scaffold replaces triazole-oxazole Broader π-π stacking potential; possible kinase inhibition activity

Key Observations from Structural Comparisons:

Substituent Positional Isomerism: The 2- vs. 4-ethoxy substitution on the oxazole/phenyl ring (e.g., vs. target compound) significantly alters electronic distribution.

Electron-Withdrawing vs. Electron-Donating Groups : Replacement of the 2-methoxyphenyl with a 2-fluorophenyl () introduces a strong electron-withdrawing effect, which could modulate metabolic stability or CYP450 interactions.

Scaffold Hybridization : Compounds like replace the triazole-oxazole core with oxadiazole-thiazole systems, expanding π-system conjugation and possibly improving target engagement in enzymes requiring planar heterocycles.

Solubility-Lipophilicity Trade-offs : Bulky hydrophobic groups (e.g., isopropyl in ) may enhance blood-brain barrier penetration but reduce solubility, necessitating formulation optimization.

Research Findings and Limitations

  • Synthetic Routes: Evidence highlights the use of hydrazide intermediates and catalytic cyclization for triazole derivatives, suggesting analogous methods for the target compound.
  • Pharmacological Data Gap : The evidence lacks experimental data (e.g., IC50, logP, solubility) for direct pharmacological comparison. Substituent effects are inferred from structural analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.